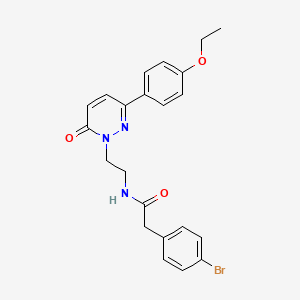

2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

This compound features a pyridazinone core substituted at the 3-position with a 4-ethoxyphenyl group. The pyridazinone is linked via an ethyl chain to an acetamide moiety bearing a 4-bromophenyl substituent. Its structural uniqueness lies in the combination of ethoxy and bromophenyl groups, which influence both electronic properties and receptor interactions .

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O3/c1-2-29-19-9-5-17(6-10-19)20-11-12-22(28)26(25-20)14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWILQSUVXRDUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure includes a bromophenyl group and a pyridazinone derivative, which are known to influence biological activity significantly. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 488.4 g/mol. The structural features include:

- Bromophenyl group : Known for its role in enhancing biological activity.

- Pyridazinone moiety : This heterocyclic structure is often associated with various bioactive compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to 2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyridazinone structure can inhibit tumor growth in various cancer cell lines.

2. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various in vitro and in vivo models. It has been shown to reduce pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the biological effects of similar compounds:

-

Case Study on Anticancer Activity :

- A study involving a series of pyridazinone derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity.

-

Case Study on Anti-inflammatory Properties :

- In an animal model of arthritis, administration of a related compound resulted in decreased paw swelling and reduced levels of inflammatory markers.

-

Case Study on Antimicrobial Activity :

- Testing against various pathogens revealed that derivatives similar to the target compound exhibited notable inhibition zones in agar diffusion tests.

The proposed mechanism by which 2-(4-bromophenyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that mediate cell growth and immune responses.

Comparison with Similar Compounds

Structural Variations and Pharmacological Targets

Pyridazinone derivatives are known for modulating formyl peptide receptors (FPR1/FPR2). Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Receptor Selectivity :

- The 4-methoxybenzyl group in the FPR2 agonist enhances selectivity due to optimal electron-donating properties and steric fit in the FPR2 binding pocket .

- The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to methoxy analogs, as ethoxy groups resist demethylation .

- Methylthio (in 8b) and iodo substituents (in 8b) reduce receptor specificity, likely due to increased lipophilicity or bulk .

- Acetamide Modifications: Bromophenyl (target) vs. iodophenyl (8b): Bromine’s moderate electronegativity balances receptor affinity and solubility better than iodine’s polarizability .

Table 2: Physicochemical Comparison

Key Observations:

- Halogen Effects : Bromine’s molecular weight and van der Waals radius contribute to higher molecular weight and steric demands than fluorine or chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.